molecular formula C9H20Cl2N2 B6608041 3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 2839144-68-0

3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B6608041
CAS No.: 2839144-68-0
M. Wt: 227.17 g/mol
InChI Key: HESAEGQUNLIFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride, commonly known as CPD, is a cyclic amine derivative whose structure consists of a cyclopropyl group linked to a nitrogen atom, which is further connected to a dimethylpyrrolidine group. It is a colorless, crystalline solid that is soluble in water and organic solvents. CPD is a versatile organic compound that has numerous applications in scientific research and is used as a reagent in a variety of organic synthesis reactions.

Mechanism of Action

CPD is an organic compound that can act as a Lewis acid or a Bronsted-Lowry acid in certain reactions. Its cyclopropyl group can act as a nucleophile and can attack electrophilic species such as carbonyl compounds. It can also act as a proton donor, and can form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
CPD has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to reduce blood pressure, and has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

CPD has numerous advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in both water and organic solvents. It is also highly stable and has a long shelf-life. However, it can be toxic and corrosive, and should be handled with care.

Future Directions

CPD has a wide range of potential applications in scientific research, and there are numerous potential future directions for its use. These include its potential use in drug design and development, as well as its potential use in the synthesis of novel compounds. Additionally, further research could be done to explore its potential therapeutic effects, such as its potential to treat cancer, reduce blood pressure, and reduce inflammation. Finally, further research could be done to explore its potential uses in the synthesis of lyotropic liquid crystals.

Synthesis Methods

CPD is typically synthesized through a two-step process. First, a cyclopropylmethyl chloride is reacted with dimethylamine to form the cyclopropylmethyl amine intermediate. This intermediate is then reacted with hydrochloric acid to form the desired product, CPD. This method of synthesis is relatively simple and efficient, and offers high yields.

Scientific Research Applications

CPD has been extensively used in scientific research due to its versatile properties. It has been used as a reagent for a variety of organic synthesis reactions, as well as for the synthesis of a wide range of compounds such as amino acids, peptides, and heterocycles. CPD has also been used to study the structure and reactivity of cyclopropanes, as well as in the synthesis of lyotropic liquid crystals.

Properties

IUPAC Name

3-cyclopropyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(2)9(8-3-4-8)5-6-10-7-9;;/h8,10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESAEGQUNLIFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCNC1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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